molecular formula C8H15N B13628874 rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine

Katalognummer: B13628874
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: BGBAVYALYDGPOF-GJMOJQLCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine is a bicyclic amine compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its bicyclo[3.2.1]octane framework, which provides rigidity and distinct stereochemistry.

Eigenschaften

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine

InChI

InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2/t6-,7+,8-/m1/s1

InChI-Schlüssel

BGBAVYALYDGPOF-GJMOJQLCSA-N

Isomerische SMILES

C1C[C@@H]2C[C@H](C1)[C@@H](C2)N

Kanonische SMILES

C1CC2CC(C1)C(C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the reduction of a bicyclic ketone precursor using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high stereochemical purity.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction of the compound can lead to the formation of different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various derivatives of the bicyclic structure, such as ketones, carboxylic acids, and substituted amines.

Wissenschaftliche Forschungsanwendungen

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its rigid structure and stereochemistry.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(1R,5S)-6-azabicyclo[3.2.1]octan-7-one
  • rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
  • rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol

Uniqueness

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine is unique due to its specific stereochemistry and the presence of an amine group at the 6-position. This configuration provides distinct chemical and biological properties compared to other similar bicyclic compounds, making it valuable for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.